N~5~-(Diaminomethylidene)-L-ornithyl-L-tyrosyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophyl-N~5~-(diaminomethylidene)-L-ornithine
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Overview
Description
N~5~-(Diaminomethylidene)-L-ornithyl-L-tyrosyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophyl-N~5~-(diaminomethylidene)-L-ornithine is a complex peptide compound It is characterized by the presence of multiple diaminomethylidene groups and a sequence of amino acids including ornithine, tyrosine, and tryptophan
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-(Diaminomethylidene)-L-ornithyl-L-tyrosyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophyl-N~5~-(diaminomethylidene)-L-ornithine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The diaminomethylidene groups are introduced through specific protecting group strategies and deprotection steps.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale SPPS, utilizing automated peptide synthesizers to ensure high yield and purity. The process would include rigorous purification steps such as high-performance liquid chromatography (HPLC) to isolate the desired peptide from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
N~5~-(Diaminomethylidene)-L-ornithyl-L-tyrosyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophyl-N~5~-(diaminomethylidene)-L-ornithine can undergo various chemical reactions, including:
Oxidation: The tyrosine and tryptophan residues can be oxidized under specific conditions.
Reduction: The diaminomethylidene groups can be reduced to amines.
Substitution: Amino acid residues can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine residues can lead to the formation of dityrosine cross-links, while reduction of diaminomethylidene groups results in primary amines.
Scientific Research Applications
N~5~-(Diaminomethylidene)-L-ornithyl-L-tyrosyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophyl-N~5~-(diaminomethylidene)-L-ornithine has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-L-tyrosyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophyl-N~5~-(diaminomethylidene)-L-ornithine involves its interaction with specific molecular targets. The diaminomethylidene groups can form hydrogen bonds and electrostatic interactions with target proteins, influencing their structure and function. The peptide sequence can also mimic natural substrates or inhibitors, modulating enzymatic activity and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-tryptophan
- N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-alpha-aspartyl-L-valyl-L-tyrosine
- Threonyllysylprolyl-N~5~-(diaminomethylidene)ornithine
Uniqueness
N~5~-(Diaminomethylidene)-L-ornithyl-L-tyrosyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophyl-N~5~-(diaminomethylidene)-L-ornithine is unique due to its specific sequence of amino acids and the presence of multiple diaminomethylidene groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
383123-38-4 |
---|---|
Molecular Formula |
C47H66N16O9 |
Molecular Weight |
999.1 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C47H66N16O9/c48-32(7-3-19-55-45(49)50)39(66)61-36(22-26-11-15-29(64)16-12-26)42(69)62-37(23-27-13-17-30(65)18-14-27)41(68)59-34(9-4-20-56-46(51)52)40(67)63-38(24-28-25-58-33-8-2-1-6-31(28)33)43(70)60-35(44(71)72)10-5-21-57-47(53)54/h1-2,6,8,11-18,25,32,34-38,58,64-65H,3-5,7,9-10,19-24,48H2,(H,59,68)(H,60,70)(H,61,66)(H,62,69)(H,63,67)(H,71,72)(H4,49,50,55)(H4,51,52,56)(H4,53,54,57)/t32-,34-,35-,36-,37-,38-/m0/s1 |
InChI Key |
KATMKNMXXGVBOL-IXPCYXQGSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
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